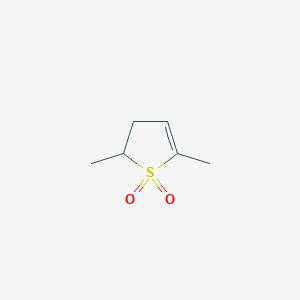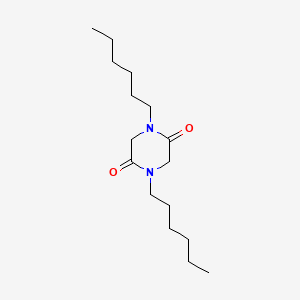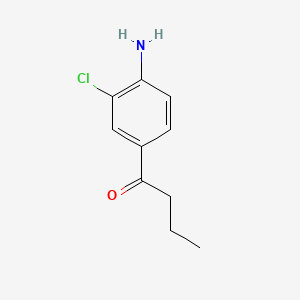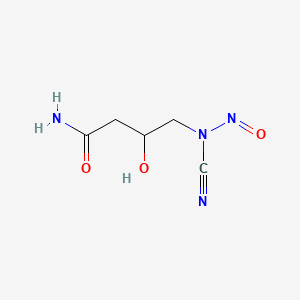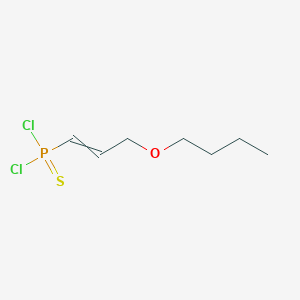
(3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonothioic dichloride group attached to a butoxyprop-1-en-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-butoxyprop-1-ene with phosphorus trichloride and sulfur. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
(3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphonothioic esters.
Substitution: The chlorine atoms in the phosphonothioic dichloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium alkoxides or primary amines.
Major Products Formed
Oxidation: Phosphonothioic acids.
Reduction: Phosphonothioic esters.
Substitution: Various substituted phosphonothioic derivatives, depending on the nucleophile used.
科学的研究の応用
(3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioic esters and acids.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
作用機序
The mechanism of action of (3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function, leading to various biochemical effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic processes.
類似化合物との比較
Similar Compounds
(3-Butoxyprop-1-en-1-yl)phosphonic dichloride: Similar structure but lacks the sulfur atom.
(3-Butoxyprop-1-en-1-yl)phosphonothioic acid: Similar structure but with hydroxyl groups instead of chlorine atoms.
(3-Butoxyprop-1-en-1-yl)phosphonothioic ester: Similar structure but with ester groups instead of chlorine atoms.
Uniqueness
(3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride is unique due to the presence of both a phosphonothioic group and a dichloride moiety. This combination imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in research and industrial applications.
特性
CAS番号 |
92886-36-7 |
|---|---|
分子式 |
C7H13Cl2OPS |
分子量 |
247.12 g/mol |
IUPAC名 |
3-butoxyprop-1-enyl-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H13Cl2OPS/c1-2-3-5-10-6-4-7-11(8,9)12/h4,7H,2-3,5-6H2,1H3 |
InChIキー |
TWSNWCMNHSBFPP-UHFFFAOYSA-N |
正規SMILES |
CCCCOCC=CP(=S)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


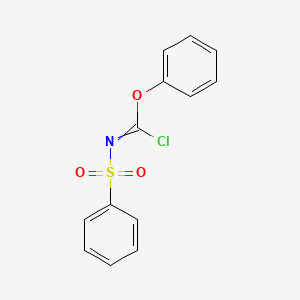
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
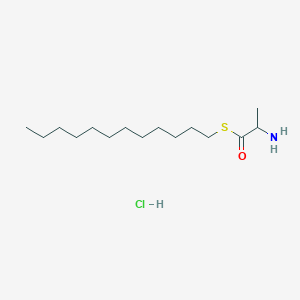
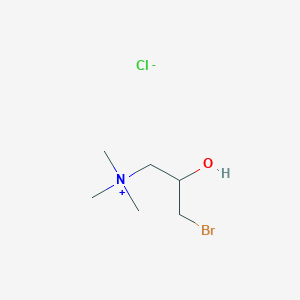
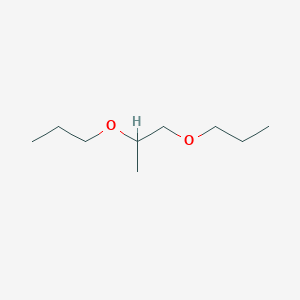
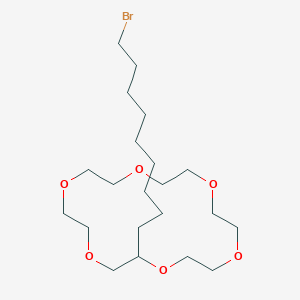

![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)
